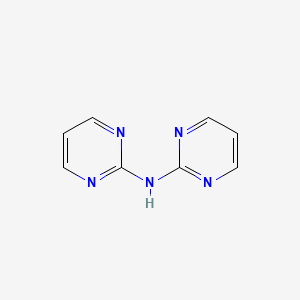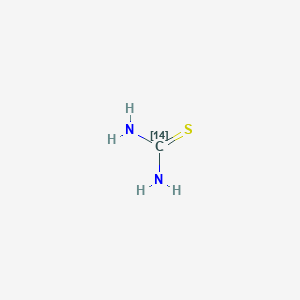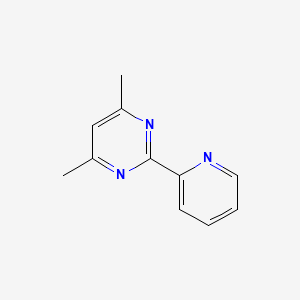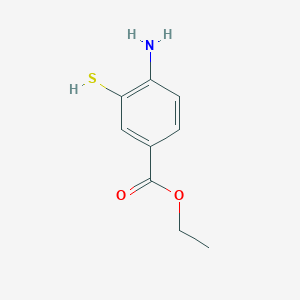
Boc-3-(5-chlorothien-2-yl)-L-alanine
Übersicht
Beschreibung
Boc-3-(5-chlorothien-2-yl)-L-alanine: is a derivative of L-alanine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and a 5-chlorothiophene moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available L-alanine and 5-chlorothiophene.
Protection of Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected L-alanine is then coupled with 5-chlorothiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-3-(5-chlorothien-2-yl)-L-alanine can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the chlorothiophene moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives with modifications at the chlorothiophene moiety.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the design of enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential therapeutic applications in treating various diseases.
- Utilized in drug discovery and development processes.
Industry:
- Applied in the synthesis of specialty chemicals and materials.
- Used in the production of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of Boc-3-(5-chlorothien-2-yl)-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the Boc protecting group and the chlorothiophene moiety can influence its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Boc-L-alanine: Lacks the chlorothiophene moiety, making it less versatile in certain synthetic applications.
3-(5-chlorothien-2-yl)-L-alanine: Lacks the Boc protecting group, which can affect its stability and reactivity.
Boc-3-(2-thienyl)-L-alanine: Contains a thiophene ring without the chlorine substituent, leading to different chemical properties.
Uniqueness:
- The combination of the Boc protecting group and the 5-chlorothiophene moiety makes Boc-3-(5-chlorothien-2-yl)-L-alanine unique in terms of its chemical reactivity and potential biological activities.
- Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
IUPAC Name |
(2S)-3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISWLYIBVMABO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



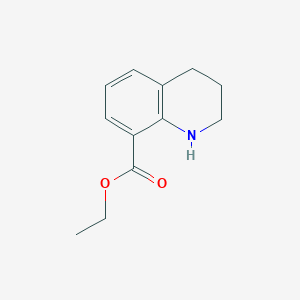


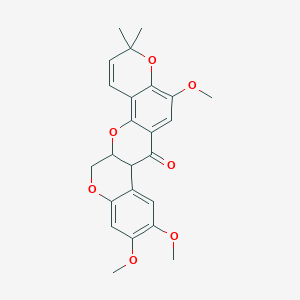
![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)
![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)
